molecular formula C22H31F3N2O4S B13769322 Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (+-)- CAS No. 5843-58-3

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (+-)-

Cat. No.: B13769322
CAS No.: 5843-58-3
M. Wt: 476.6 g/mol
InChI Key: PWABCUPBJMUTBQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex derivative of furfurylamine, a biomass-derived platform chemical. The parent molecule, furfurylamine, is synthesized via reductive amination of furfural, a lignocellulosic biomass product . The target compound features:

  • Cyclohexanesulfamate counterion: Likely improves solubility and stability, common in pharmaceutical salts .

Furfurylamine derivatives are widely used in pharmaceuticals (e.g., antihypertensives, antiseptics), polymers, and agrochemicals . This derivative’s trifluoromethyl and sulfamate groups position it for specialized applications, possibly as a high-value drug intermediate or functional material.

Properties

CAS No.

5843-58-3

Molecular Formula

C22H31F3N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]azanium

InChI

InChI=1S/C16H18F3NO.C6H13NO3S/c1-12(20(2)11-15-7-4-8-21-15)9-13-5-3-6-14(10-13)16(17,18)19;8-11(9,10)7-6-4-2-1-3-5-6/h3-8,10,12H,9,11H2,1-2H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

PWABCUPBJMUTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)[NH+](C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Description

The principal synthetic method for Furfurylamine derivatives, including this compound, is the Mannich reaction . This reaction involves the condensation of:

  • A primary or secondary amine (here, furfurylamine derivative)
  • Formaldehyde (or an aldehyde equivalent)
  • A ketone or aldehyde (providing the alpha-methyl-m-(trifluoromethyl)phenethyl moiety)

The Mannich reaction forms a β-amino carbonyl compound, which, in this case, leads to the formation of the N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)furfurylamine intermediate. Subsequent conversion to the cyclohexanesulfamate salt stabilizes the compound and enhances its properties.

Reaction Conditions

  • Solvents : Ethanol or methanol are commonly used to dissolve reactants and facilitate the reaction.
  • Temperature : Controlled moderate temperatures (~25–60°C) optimize yield and minimize side reactions.
  • Reaction Time : Typically ranges from 2 to 6 hours depending on scale and catalyst presence.
  • Catalysts : Acidic catalysts may be employed to accelerate the Mannich condensation.

Reaction Scheme (Simplified)

$$
\text{Furfurylamine} + \text{Formaldehyde} + \text{Ketone/Aldehyde} \xrightarrow[\text{solvent, catalyst}]{\text{temperature}} \text{Mannich base intermediate} \xrightarrow{\text{salt formation}} \text{Cyclohexanesulfamate salt}
$$

Yield and Purity

  • Optimized conditions yield high purity Mannich bases, typically above 80%.
  • Purification involves crystallization or chromatographic techniques to isolate the cyclohexanesulfamate salt.

Preparation of Furfurylamine Precursor

Furfurylamine itself is a key precursor in the synthesis of the target compound. Its preparation methods are critical to the overall process.

Hydrogenation of Furfural

Two main methods exist for producing furfurylamine:

Method Description Advantages Disadvantages
1. Hydrogenation of furfural derivatives (phenylhydrazone, oxime, azide, nitrile) Multi-step preparation of derivatives followed by hydrogenation Potentially high selectivity Expensive reagents, complex steps, difficult for scale-up
2. Direct hydrogenation of furfural in presence of ammonia One-step catalytic hydrogenation with ammonia and catalyst Economical, suitable for large scale Lower yields (~80%), by-products like difurfurylamine formed

Optimized Catalytic Hydrogenation Process

  • Catalysts : Raney nickel or cobalt-manganese catalysts are preferred for their activity and selectivity.
  • Reaction Conditions :
    • Temperature: ~100°C (below furfuramide melting point to avoid side reactions)
    • Pressure: Hydrogen pressure around 4 kg/cm²
    • Solvent: Ammonia-saturated ethanol or tetrahydrofurfurylamine as solvent
  • Outcome : High yield of furfurylamine with minimized by-products. The process can be batch or continuous.

Reaction Setup Example

Parameter Value
Catalyst Raney cobalt-manganese
Solvent Tetrahydrofurfurylamine
Ammonia concentration 0.788 mol
Hydrogen pressure 4 kg/cm²
Temperature 100°C
Reaction time 6 hours (furfural feed) + 2 hours post-feed
Yields Furfurylamine ~80% or higher

This optimized hydrogenation method allows efficient production of furfurylamine for subsequent Mannich reaction.

Formation of Cyclohexanesulfamate Salt

The final step involves converting the Mannich base intermediate into its cyclohexanesulfamate salt form, which improves stability and solubility.

  • Procedure : The free base is reacted with cyclohexanesulfonic acid under controlled conditions.
  • Conditions :
    • Solvent: Typically anhydrous ethanol or methanol
    • Temperature: Ambient to slightly elevated (~25–40°C)
    • Stoichiometry: Equimolar amounts of base and sulfonic acid
  • Isolation : The salt precipitates out and is filtered, washed, and dried.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome/Yield
1 Hydrogenation of furfural Furfural, ammonia, Raney Ni or Co catalyst, 100°C, 4 kg/cm² H₂ Furfurylamine, ~80% yield
2 Mannich reaction Furfurylamine, formaldehyde, alpha-methyl-m-(trifluoromethyl)phenethyl ketone, ethanol, acid catalyst, 25–60°C Mannich base intermediate, high purity
3 Salt formation Mannich base, cyclohexanesulfonic acid, ethanol, ambient temperature Cyclohexanesulfamate salt, isolated solid

Research Findings and Notes

  • The presence of trifluoromethyl groups in the phenethyl moiety enhances biological activity and lipophilicity, which is beneficial for medicinal chemistry applications.
  • Reaction parameters such as solvent polarity, temperature, and catalyst type significantly influence yield and purity.
  • The hydrogenation step requires careful temperature control to avoid formation of non-reactive intermediates like furfurine, which reduce furfurylamine yield.
  • The Mannich reaction is versatile and can be adapted to various amines and aldehydes to produce a range of derivatives.
  • The cyclohexanesulfamate salt form improves compound handling and stability for further pharmaceutical development.

This detailed synthesis overview provides a comprehensive guide to the preparation of Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (+-)-, integrating catalytic hydrogenation of furfural and Mannich base chemistry with salt formation techniques, supported by experimental data and literature analysis.

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenethylamine backbone play crucial roles in its biological activity, influencing binding affinity and specificity. The cyclohexanesulfamate moiety may also contribute to its overall effect by modulating solubility and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

Furfurylamine (FA)
  • Structure : Simple primary amine with a furan ring.
  • Applications : Precursor for polymers (e.g., benzoxazine resins), corrosion inhibitors, and pharmaceuticals .
  • Synthesis : Reductive amination of furfural using Ni/Al₂O₃-LaOₓ or Ru/Nb₂O₅ catalysts . Challenges include catalyst deactivation and byproduct formation .
  • Thermochemical Data : Enthalpy of formation (liquid phase) = −92.6 ± 1.1 kJ·mol⁻¹ .
N-Methyl-N-(p-nitrophenyl)furfurylamine
  • Structure : N-methyl and p-nitrophenyl substituents.
5-Methylfurfurylamine
  • Structure : Methyl group at the 5-position of the furan ring.
  • Thermochemical Data : Enthalpy of formation (liquid phase) = −134.5 ± 1.5 kJ·mol⁻¹, indicating stronger intermolecular interactions than FA .
  • Applications : Building block for chemosensors (e.g., CFMP ligand for metal ion recognition) .

Physicochemical and Functional Comparisons

Property Target Compound Furfurylamine (FA) 5-Methylfurfurylamine N-Methyl-N-(p-nitrophenyl)furfurylamine
Molecular Weight Higher (due to substituents) 97.1 g/mol 111.1 g/mol 232 g/mol
Solubility Enhanced (sulfamate counterion) Moderate in polar solvents Similar to FA Low (nitro group reduces solubility)
Thermal Stability Likely high (trifluoromethyl) Decomposes >200°C Higher than FA Not reported
Bioactivity Potential drug candidate Antiseptic, antihypertensive Chemosensor applications Unclear (detected in herbal extracts)

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Synthesis involves multi-step reactions, including alkylation of furfurylamine derivatives and sulfamation with cyclohexanesulfonyl chloride. Key parameters include:

  • Temperature control : Optimal yields are achieved at 50–70°C during cyclization to avoid decomposition of the trifluoromethyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers, while recrystallization in ethanol improves purity .

Q. How can structural characterization be performed to confirm stereochemistry and functional groups?

A combined approach is recommended:

  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify trifluoromethyl (-CF3_3) signals and α-methylphenethylamine backbone .
  • X-ray crystallography : Resolves racemic mixtures and confirms cyclohexanesulfamate geometry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 456.2) .

Q. What bioactivity assays are suitable for preliminary pharmacological screening?

Use in vitro models targeting CNS receptors (e.g., serotonin or dopamine transporters) due to structural similarities to phenethylamine derivatives . Zebrafish embryo assays (as in ) assess developmental toxicity and blood-brain barrier permeability.

Advanced Research Questions

Q. How do reaction intermediates influence enantiomeric excess, and what chiral resolution methods are effective?

The α-methyl-m-(trifluoromethyl)phenethyl moiety introduces steric hindrance, favoring one enantiomer during alkylation. Advanced resolution methods include:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate (±)-isomers .
  • Enzymatic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

Q. What computational strategies predict metabolic stability and off-target interactions?

  • Docking studies : Map the compound to cytochrome P450 isoforms (e.g., CYP2D6) using AutoDock Vina to predict metabolism .
  • MD simulations : Analyze sulfamate group interactions with lipid bilayers to estimate bioavailability .
  • QSAR models : Correlate trifluoromethyl substitution patterns with hERG channel inhibition risks .

Q. How can contradictory spectral data (e.g., 13C^{13}\text{C}13C-NMR shifts) be resolved?

Contradictions often arise from dynamic stereochemistry or solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Identify conformational changes in DMSO-*d6_6 at −20°C to 80°C .
  • DFT calculations : Compare experimental 13C^{13}\text{C} shifts with Gaussian-optimized structures .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis while minimizing racemization?

  • Flow chemistry : Continuous reactors reduce reaction time and thermal degradation .
  • Protecting groups : Acetyl protection of the furfurylamine nitrogen prevents unwanted cyclization .

Q. How can bioisosteric replacements (e.g., sulfamate vs. phosphate) improve pharmacokinetics?

Replace cyclohexanesulfamate with phosphonate esters to enhance solubility. Assess via:

  • LogP measurements : Compare partition coefficients using shake-flask methods .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) to evaluate esterase resistance .

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